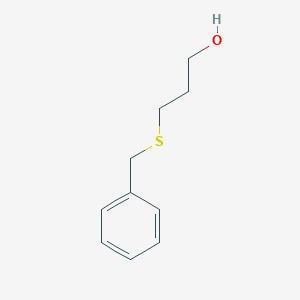

3-(Benzylsulfanyl)propan-1-ol

説明

3-(Benzylsulfanyl)propan-1-ol is an organic compound with the molecular formula C₁₀H₁₄OS. It is characterized by the presence of a benzylsulfanyl group attached to a propanol backbone.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)propan-1-ol typically involves the reaction of benzyl mercaptan with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where benzyl mercaptan reacts with 3-chloropropanol under basic conditions to yield the desired product .

Reaction:

C6H5CH2SH+ClCH2CH2CH2OH→C6H5CH2SCH2CH2CH2OH+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

化学反応の分析

Types of Reactions

3-(Benzylsulfanyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products Formed

Oxidation: Benzylsulfanylpropanoic acid or benzylsulfanylpropanal.

Reduction: Benzylthiol and propanol.

Substitution: Various substituted benzylsulfanyl derivatives depending on the electrophile used.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

3-(Benzylsulfanyl)propan-1-ol serves as a crucial building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, the hydroxyl group can be oxidized to form carbonyl compounds, while the amino group can participate in nucleophilic substitution reactions with electrophiles.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Nucleophilic Substitution : Reaction of benzyl mercaptan with an appropriate epoxide under basic conditions.

- Reduction Reactions : The compound can be reduced using lithium aluminum hydride or sodium borohydride to yield various derivatives.

Biological Applications

Enzyme Inhibition and Protein Modification

Research has indicated that this compound may play a role in enzyme inhibition and protein modification. The compound's ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions enhances its potential as a biochemical tool.

Antimicrobial Properties

Studies have shown that derivatives of benzylsulfanyl compounds exhibit antimicrobial activity. For example, O-benzyl derivatives of aminodiols have been reported to possess significant antimicrobial properties, suggesting that this compound could similarly be explored for its antimicrobial effects .

Medicinal Applications

Therapeutic Potential

The compound is being investigated for its therapeutic potential in treating various diseases. Its structural features may contribute to bioactivity against conditions such as cancer and infections. The presence of the benzylsulfanyl group is particularly noteworthy for its possible interactions with biological membranes and proteins .

Case Study: Neuroprotection

A study on nitrobenzylthioinosine analogs highlighted the importance of similar sulfanyl compounds in neuroprotection and pain management. Although not directly tested on this compound, the findings suggest a pathway for exploring its efficacy in neurological contexts .

Industrial Applications

Cosmetic Formulations

In the cosmetic industry, this compound can be utilized as an ingredient in formulations aimed at enhancing skin feel and stability. Its properties may improve the texture and efficacy of creams and lotions .

| Application Area | Specific Uses |

|---|---|

| Chemical Synthesis | Building block for complex molecules |

| Biological Research | Enzyme inhibition, antimicrobial studies |

| Medicine | Potential therapeutic agent |

| Cosmetics | Enhancer in formulations |

作用機序

The mechanism of action of 3-(Benzylsulfanyl)propan-1-ol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Similar Compounds

- 3-(Phenylsulfanyl)propan-1-ol

- 3-(Methylsulfanyl)propan-1-ol

- 3-(Ethylsulfanyl)propan-1-ol

Uniqueness

3-(Benzylsulfanyl)propan-1-ol is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes. Additionally, the benzylsulfanyl group can participate in specific interactions with biological targets, making it a valuable scaffold in drug design .

生物活性

3-(Benzylsulfanyl)propan-1-ol, a compound with the CAS number 26902-03-4, has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure consists of a propanol backbone with a benzylthio group, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on benzyl sulfide derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of metabolic pathways essential for bacterial survival.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These findings suggest that the presence of the benzylthio group enhances the compound's ability to interact with microbial targets, leading to increased efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A notable investigation involved the evaluation of related compounds against MCF-7 breast cancer cell lines. The results indicated significant cytotoxic effects, with some derivatives outperforming established chemotherapeutic agents like Tamoxifen.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Tamoxifen | MCF-7 | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as alpha-glucosidase and alpha-amylase, which are involved in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and lower blood sugar levels, making it a candidate for diabetes management as well.

- Cell Signaling Modulation : It influences various signaling pathways that regulate cell proliferation and apoptosis. This modulation is particularly relevant in cancer cells where dysregulated signaling contributes to uncontrolled growth .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

- Evaluation in Cancer Models : In vitro studies on MCF-7 cells showed that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment .

特性

IUPAC Name |

3-benzylsulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPOLNVTYFXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323438 | |

| Record name | 3-(Benzylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26902-03-4 | |

| Record name | NSC404010 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Benzylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。